2,3,4-trifluoro-N-isopropylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trifluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-5(2)14-10(15)6-3-4-7(11)9(13)8(6)12/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLDLCSRTNGIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Importance of the 2,3,4 Trifluorobenzamide Moiety in Specialized Chemical Applications
The 2,3,4-trifluorobenzamide (B1330680) moiety, the core of the titular compound, combines the advantageous properties of both the benzamide (B126) scaffold and fluorine substitution. The specific substitution pattern of the three fluorine atoms on the benzene (B151609) ring is crucial for its specialized applications. This trifluorination pattern creates a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions. While specific research on 2,3,4-trifluoro-N-isopropylbenzamide is limited, the properties of similar fluorinated benzamides suggest its potential utility in areas such as medicinal chemistry as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai
Current Research Frontiers and Unexplored Avenues Pertaining to 2,3,4 Trifluoro N Isopropylbenzamide
Classical and Modern Amide Bond Formation Strategies
The construction of the amide linkage between the 2,3,4-trifluorobenzoyl moiety and the isopropylamine (B41738) fragment can be achieved through several reliable strategies. These methods range from traditional, high-yielding reactions to more contemporary approaches that offer unique advantages in specific synthetic contexts.
Acyl Halide Amination under Controlled Conditions
One of the most robust and widely employed methods for amide synthesis is the reaction between an acyl halide and an amine. For the synthesis of this compound, this involves the precursor 2,3,4-trifluorobenzoyl chloride. This reaction, commonly known as the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.inwikipedia.org
The process begins with the nucleophilic attack of isopropylamine on the electrophilic carbonyl carbon of 2,3,4-trifluorobenzoyl chloride. iitk.ac.in This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. testbook.comorganic-chemistry.org The neutralization is crucial as it prevents the protonation of the unreacted isopropylamine, which would render it non-nucleophilic and halt the reaction. organic-chemistry.org The reaction is often performed in a two-phase solvent system, such as water and dichloromethane, where the product remains in the organic layer while the base neutralizes the acid in the aqueous phase. wikipedia.orgtestbook.com
Table 1: Typical Components for Acyl Halide Amination (Schotten-Baumann Conditions)
| Component | Role | Example(s) |
|---|---|---|
| Acyl Halide | Electrophile | 2,3,4-Trifluorobenzoyl chloride |
| Amine | Nucleophile | Isopropylamine |
| Base | Acid Scavenger | Sodium hydroxide, Pyridine, Triethylamine iitk.ac.injkchemical.com |
Carboxylic Acid Activation and Coupling Approaches
Directly reacting a carboxylic acid with an amine to form an amide is challenging because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. jimcontent.com To overcome this, the carboxylic acid, in this case, 2,3,4-trifluorobenzoic acid, must first be "activated." This is achieved using coupling agents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by the amine. jimcontent.comresearchgate.net
A wide array of coupling agents has been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common choices. researchgate.netgoogle.com Other modern reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium salts (e.g., HBTU). Recently, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been reported as an efficient coupling agent for the amidation of various carboxylic acids under mild conditions. lookchemmall.com This method offers good chemoselectivity and high yields. lookchemmall.com
Table 2: Selected Coupling Agents for Direct Amidation
| Coupling Agent Class | Example | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDC researchgate.net | Widely used, forms urea (B33335) byproduct. |
| Phosphonium Salts | BOP, PyBOP | High efficiency, often used in peptide synthesis. |
| Uronium Salts | HBTU, HATU | Fast reaction rates, low racemization. |
| Organophosphorus | Diethyl Phosphorocyanidate | Effective for sterically hindered substrates. |
Transamidation Reactions for Structural Diversification
Transamidation is an emerging strategy that involves the conversion of one amide into another by reaction with an amine, driven by the displacement of a more volatile amine or by shifting the reaction equilibrium. nih.gov This method is attractive from an atom-economy perspective but often requires a catalyst to activate the typically unreactive amide bond. nih.gov
For the synthesis of this compound, a hypothetical transamidation route could involve the initial synthesis of a simpler amide, such as 2,3,4-trifluorobenzamide (B1330680) (from 2,3,4-trifluorobenzoic acid and ammonia), followed by a catalyzed reaction with isopropylamine. Various catalysts, including metal salts and Brønsted acids like benzoic acid, have been shown to facilitate such transformations. nih.gov This approach is particularly useful for creating libraries of structurally related amides from a common intermediate.
Catalytic Protocols for the Synthesis of Fluorinated Benzamides
Modern synthetic chemistry increasingly favors catalytic methods that minimize waste and improve efficiency. The synthesis of fluorinated benzamides has benefited significantly from these advances, with novel catalytic systems enabling direct and selective bond formations.
Transition Metal-Catalyzed C-H Amidation and Functionalization
Transition-metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of arenes, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. rsc.orgresearchgate.net In the context of fluorinated benzamides, this strategy often employs a directing group to guide a metal catalyst (e.g., rhodium, ruthenium, or palladium) to a specific C-H bond on the aromatic ring. nih.govrsc.orgresearchgate.net
While the direct C-H amidation of a 1,2,3-trifluorobenzene (B74907) precursor is a challenging transformation, related functionalizations highlight the potential of this methodology. For instance, N-substituted benzamides can act as substrates where the amide group directs the catalyst to functionalize the ortho-C-H bond. nih.govrsc.org This approach allows for the late-stage introduction of various groups onto the pre-formed benzamide structure. The development of catalysts that can directly amidate a C-H bond on a fluorinated benzene ring with isopropylamine represents a frontier in the field, promising a highly efficient route to the target molecule. rsc.org
Lewis Acid and Brønsted Acid Catalyzed Routes
Lewis acid catalysis offers an effective alternative to stoichiometric coupling agents for the direct amidation of carboxylic acids with amines. nih.gov The Lewis acid activates the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. jimcontent.com
Several Lewis acids have proven effective for this transformation. Titanium-based catalysts, such as titanium tetrachloride (TiCl₄) and titanium tetrafluoride (TiF₄), have been shown to promote the direct amidation of both aromatic and aliphatic carboxylic acids in high yields. nih.govrsc.org Boron-based Lewis acids, including boronic acids and borate (B1201080) esters like B(OCH₂CF₃)₃, are also powerful catalysts for dehydrative condensation, often requiring azeotropic removal of water to drive the reaction to completion. jimcontent.comacs.orgnih.gov These catalytic methods avoid the formation of stoichiometric byproducts, aligning with the principles of green chemistry. nih.gov
Table 3: Comparison of Lewis Acid Catalysts for Direct Amidation
| Catalyst | Typical Conditions | Advantages | Limitations |
|---|---|---|---|
| TiCl₄ nih.gov | Pyridine, 85 °C | Broad substrate scope, good yields. nih.gov | Stoichiometric amounts may be needed for hindered substrates. nih.gov |
| TiF₄ rsc.org | Toluene, reflux | Catalytic amounts (5-10 mol%), high yields for various substrates. rsc.org | Slower for aromatic vs. aliphatic acids. rsc.org |
| B(OCH₂CF₃)₃ acs.orgnih.gov | MeCN, 80-100 °C or Toluene, reflux | Effective for amino acids, can be catalytic. acs.orgnih.gov | Often requires water removal (e.g., Dean-Stark). jimcontent.com |
Photochemical and Electrochemical Synthetic Transformations
The formation of the amide bond in this compound can be potentially achieved through advanced photochemical and electrochemical methods. These techniques offer alternatives to traditional coupling reagents, often proceeding under mild conditions.
Photochemical Amidation: Photoredox catalysis has emerged as a powerful tool for C-N bond formation. While a direct photochemical synthesis of this compound is not explicitly detailed in the literature, analogous reactions provide a blueprint. For instance, the photochemically-enabled, post-translational amidation of peptides showcases the potential of light-induced reactions to form amide bonds. nih.govclinlabint.com A plausible photochemical route could involve the activation of a 2,3,4-trifluorobenzoic acid derivative, followed by its reaction with isopropylamine. Another approach involves the use of aminium radical cations, generated via photoredox catalysis, which can undergo addition to olefins. acs.org This suggests a potential, albeit more complex, pathway involving a suitably functionalized precursor.
A general strategy for the photochemical amidation of peptides involves a three-step process starting from cysteine-extended polypeptide precursors. This includes selective cysteine thiol substitution, photoinduced decarboxylative elimination, and subsequent enamide cleavage. nih.gov Scaling up such processes using flow photochemistry has been demonstrated, highlighting the potential for manufacturing applications. clinlabint.com
Electrochemical Amidation: Electrochemical synthesis represents a green and efficient alternative for amide bond formation. researchgate.net The amidation of benzoic acids has been achieved electrochemically, sometimes using water as a solvent. researchgate.net For the synthesis of this compound, an electrochemical approach could involve the anodic oxidation of 2,3,4-trifluorobenzoic acid to generate a reactive acyl species, which would then be trapped by isopropylamine.
Recent advancements have shown the electrochemical imidation of benzylic C(sp³)-H bonds using benzoic acid derivatives. researchgate.net Furthermore, electrochemical methods have been developed for the synthesis of benzisothiazol-3(2H)-ones through dehydrogenative N-S bond formation, demonstrating the utility of electrochemistry in forming bonds involving nitrogen. researchgate.net While direct electrochemical amidation of 2,3,4-trifluorobenzoic acid with isopropylamine is not specifically documented, the existing literature on electrochemical amidation of other benzoic acids suggests its feasibility. researchgate.netresearchgate.net
| Method | Precursors | Key Features | Potential Application |
| Photochemical Amidation | 2,3,4-Trifluorobenzoic acid derivative, Isopropylamine | Mild reaction conditions, High selectivity | Direct amide bond formation |
| Electrochemical Amidation | 2,3,4-Trifluorobenzoic acid, Isopropylamine | Use of electricity as a green reagent, Potential for use in aqueous media | Sustainable synthesis of the target amide |
Strategies for Introducing the 2,3,4-Trifluorophenyl Moiety and Isopropyl Group
The synthesis of this compound relies on the availability of its key precursors: a source of the 2,3,4-trifluorophenyl group and isopropylamine. The primary precursor for the fluorinated moiety is 2,3,4-trifluorobenzoic acid. chemicalbook.comchemicalbook.comnih.gov
The standard synthesis of this compound would typically involve the conversion of 2,3,4-trifluorobenzoic acid into a more reactive derivative, such as an acyl chloride, followed by reaction with isopropylamine. researchgate.net General procedures for the synthesis of N-substituted benzamides often involve reacting a benzoic acid derivative with an amine in an appropriate solvent. nanobioletters.com
| Precursor Synthesis | Starting Materials | Reagents/Conditions | Yield |
| 2,3,4-Trifluorobenzoic acid | 1,2,3-Trifluorobenzene | n-BuLi, CO2 | Not specified |
| N-Isopropylbenzamide | Benzoyl chloride, Isopropylamine | Not specified | Not specified |
Regioselective fluorination is crucial for the synthesis of specifically substituted fluoroaromatic compounds like 2,3,4-trifluorobenzoic acid. While direct regioselective fluorination to install three fluorine atoms in the desired 2,3,4-pattern on a benzene ring is challenging, modern methods offer precise control in fluorination reactions.
Electrophilic fluorinating reagents like Selectfluor™ can be used for the regioselective fluorination of chiral enamides. nih.gov This method, however, is more applicable to the synthesis of α-fluoro imides rather than polyfluorinated aromatics.
For the synthesis of fluorinated arenes, a boron-directed benzannulation method provides a route to perfluoroalkyl-substituted aromatics with complete regiocontrol. nih.gov Another approach involves the I(I)/I(III) catalyzed regioselective fluorination of unactivated allenes to generate propargylic fluorides. researchgate.net
While not directly applicable to the synthesis of 2,3,4-trifluorobenzoic acid from a non-fluorinated precursor in a single step, these advanced fluorination techniques highlight the ongoing development of methods for precise fluorine atom placement in organic molecules. The synthesis of 2,3,4-trifluorobenzoic acid itself typically starts from already fluorinated precursors. researchgate.net
While this compound is not chiral, the principles of stereoselective synthesis could be relevant for creating chiral analogues or for applications where restricted bond rotation (atropisomerism) might lead to chirality. The N-isopropyl group can influence the conformational preference of the amide bond.
The stereoselective synthesis of chiral arylsulfinamides has been achieved through the spontaneous crystallization of diastereomerically pure intermediates. researchgate.net This demonstrates a method for achieving high stereoselectivity. In the context of fluorinated compounds, the highly regio- and stereoselective fluorination of chiral enamides has been reported, leading to chiral α-fluoro-imides. nih.gov This is achieved by using a chiral auxiliary to direct the facial selectivity of the fluorination reaction.
Should a chiral analogue of this compound be desired, for example by introducing a chiral center in the isopropyl group or by creating conditions for atropisomerism, these stereoselective methods could provide a synthetic route. For instance, using a chiral amine instead of isopropylamine would lead to a chiral amide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For fluorinated molecules like this compound, multi-dimensional NMR techniques involving ¹H, ¹³C, and ¹⁹F nuclei provide a comprehensive picture of the molecular framework and its dynamic behavior.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amide (N-H), and isopropyl protons. The isopropyl group would present as a septet for the C-H proton and a doublet for the two equivalent methyl (CH₃) groups. The aromatic region would be more complex due to proton-proton and proton-fluorine couplings.
¹³C NMR spectroscopy provides insight into the carbon skeleton. The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the isopropyl carbons. The presence of electronegative fluorine atoms causes carbon-fluorine (C-F) coupling, which splits the signals of the carbons in the benzene ring, providing valuable connectivity information.
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. researchgate.net For this compound, three distinct signals are expected for the three fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are highly sensitive to the electronic environment and provide unambiguous information about the substitution pattern. In a related compound, N-(2,3-Difluorophenyl)-2-fluorobenzamide, the ¹⁹F NMR signals were observed at -114, -139, and -147 ppm, which is typical for fluorine atoms on a substituted aromatic ring. nih.gov
To illustrate the expected NMR data, the following table presents predicted and analogous chemical shifts.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H | Amide (N-H) | 6.0 - 8.5 | Doublet | Position is solvent and concentration dependent. |
| ¹H | Isopropyl (CH) | ~4.2 | Septet | Coupled to six methyl protons. |
| ¹H | Isopropyl (CH₃) | ~1.2 | Doublet | Coupled to the single C-H proton. |
| ¹H | Aromatic | 7.0 - 8.0 | Multiplet | Complex splitting due to H-H and H-F coupling. |
| ¹³C | Carbonyl (C=O) | 165 - 170 | Singlet or Doublet | May show coupling to ortho-fluorine. |
| ¹³C | Aromatic (C-F) | 140 - 160 | Doublet | Large one-bond C-F coupling constant. |
| ¹³C | Aromatic (C-H/C-C) | 110 - 135 | Multiplet | Smaller multi-bond C-F coupling constants. |
| ¹³C | Isopropyl (CH) | 42 - 45 | Singlet | |
| ¹³C | Isopropyl (CH₃) | ~22 | Singlet | |
| ¹⁹F | Aromatic (F-2, F-3, F-4) | -110 to -160 | Multiplet | Each fluorine will show coupling to adjacent fluorine and hydrogen atoms. |
This table is generated based on data from analogous compounds and general spectroscopic principles. nih.gov
The amide bond in this compound has partial double bond character, which leads to restricted rotation around the C(O)-N bond. This can result in the presence of rotational isomers (rotamers), which may be observable by NMR at low temperatures. Dynamic NMR (DNMR) studies involve recording spectra at various temperatures to study the rates of conformational exchange. nist.gov
As the temperature is increased, the rate of rotation around the amide bond increases. At a certain temperature, known as the coalescence temperature (Tc), the distinct signals from the different rotamers broaden and merge into a single averaged signal. nist.gov By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. These barriers provide insight into the molecule's flexibility and the steric and electronic effects of the substituents. For benzamides, these barriers are typically in the range of 15-20 kcal/mol. The trifluorinated phenyl ring in the target compound may influence this barrier through steric hindrance and electronic effects.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying intermolecular interactions. nih.gov For this compound, these techniques can confirm the presence of key structural features and provide information on hydrogen bonding.
The FT-IR and Raman spectra are complementary, with some vibrations being more active in one technique than the other. nih.gov Key expected vibrational frequencies are detailed in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| N-H Stretch | Amide | 3400 - 3200 | IR, Raman | Broad in IR if involved in hydrogen bonding. |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | IR, Raman | |
| C-H Stretch (Aliphatic) | Isopropyl Group | 3000 - 2850 | IR, Raman | |
| C=O Stretch (Amide I) | Amide | 1680 - 1630 | IR (strong), Raman (medium) | Position is sensitive to hydrogen bonding. |
| N-H Bend (Amide II) | Amide | 1570 - 1515 | IR (medium) | |
| C=C Stretch | Phenyl Ring | 1600 - 1450 | IR, Raman | |
| C-F Stretch | Fluoroaromatic | 1300 - 1000 | IR (strong) | Multiple bands expected for the three C-F bonds. |
This table is based on established vibrational frequency ranges and data from related benzamide and fluorinated aromatic compounds. eurjchem.comnih.gov
A crucial aspect that can be studied by vibrational spectroscopy is the presence of hydrogen bonding networks. In the solid state, N-H···O hydrogen bonds between the amide groups of adjacent molecules are expected. This interaction would lead to a broadening and red-shifting of the N-H and C=O stretching bands in the IR spectrum.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or five decimal places), the molecular formula can be unequivocally confirmed. For this compound (C₁₀H₁₀F₃NO), the expected exact mass can be calculated and compared to the experimental value.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which provides structural information. The fragmentation of benzamides is well-characterized and typically involves cleavage of the amide bond. For the title compound, key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the phenyl ring.
Amide bond cleavage: Loss of the isopropylamine side chain.
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the structure. HRMS is also invaluable for monitoring the progress of chemical reactions, allowing for the identification of starting materials, intermediates, and products in a complex mixture.
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation
The crystal structure of the parent compound, N-isopropylbenzamide, reveals that molecules are linked into one-dimensional chains by intermolecular N-H···O hydrogen bonds between the amide groups. A similar strong interaction is expected to be a primary organizing force in the crystal lattice of this compound.
A hypothetical representation of the key intermolecular interactions is shown below:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H (Amide) | O=C (Amide) | 2.8 - 3.1 | Primary structural motif, forms chains or dimers. |
| Hydrogen Bond | C-H (Aromatic/Aliphatic) | F-C | 2.2 - 2.6 (H···F) | Influences packing and conformation. |
| Hydrogen Bond | C-H (Aromatic/Aliphatic) | O=C (Amide) | 2.3 - 2.7 (H···O) | Secondary stabilizing interactions. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Can contribute to crystal stability through offset or face-to-face stacking. |
This table is based on crystallographic data from analogous benzamide structures and general principles of intermolecular interactions. eurjchem.com
Polymorphism and Crystal Disorder in Fluorinated Benzamide Systems
The study of polymorphism and crystal disorder is crucial in understanding the solid-state properties of pharmaceutical and materials science compounds. In fluorinated benzamide systems, the introduction of fluorine atoms can significantly influence intermolecular interactions, leading to diverse crystalline forms and, in some cases, disordered structures. While specific crystallographic studies on this compound are not extensively available in the reviewed literature, a comprehensive understanding can be built by examining related structures, including the parent compound N-isopropylbenzamide and other fluorinated benzamides.
The crystal structure of the non-fluorinated parent compound, N-isopropylbenzamide, reveals a monoclinic system with the space group P2₁/c. In this structure, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains. nih.gov The dihedral angle between the amide group and the phenyl ring is a critical conformational parameter, measured at 30.0 (3)° for N-isopropylbenzamide. nih.gov This foundational structure provides a benchmark for evaluating the effects of fluorine substitution on the crystal packing and molecular conformation.
Fluorination is a common strategy in medicinal chemistry and materials science to modulate molecular properties. nih.gov The introduction of fluorine atoms onto the phenyl ring of benzamides can have profound effects on their crystal packing. rsc.org This is due to a combination of factors, including altered electrostatic potential of the aromatic ring, the potential for C—H⋯F and F⋯F interactions, and the ability of fluorine to influence the proton-donating and -accepting capacity of nearby functional groups. rsc.orgacs.org
Research on other fluorinated aromatic compounds has shown that fluorination can sometimes lead to static disorder, where fluorine and hydrogen atoms occupy the same crystallographic sites with partial occupancies. nih.govacs.org This is particularly common when the substituents have similar sizes and polarizabilities. nih.gov However, studies on 2-fluorobenzamide (B1203369) have demonstrated that fluorine substitution can also suppress severe disorder that is present in the non-fluorinated parent compound, benzamide. nih.govacs.orgosti.gov This suppression of disorder occurs without altering the fundamental packing motif. nih.gov Computational analyses suggest that the lattice energy landscape for 2-fluorobenzamide is significantly less dense compared to benzamide, making disorder less probable. acs.orgosti.gov
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzamide and its derivatives. nih.govnih.gov For instance, N-(1,3-thiazol-2-yl)benzamide is known to exhibit at least three polymorphs, each with a distinct crystal system, space group, and packing arrangement. researchgate.net These polymorphs can differ in the geometry of their hydrogen-bonded dimers and the orientation of molecules within the crystal lattice. researchgate.net The existence of multiple polymorphs highlights the sensitivity of the crystal packing of benzamides to subtle changes in intermolecular interactions, a factor that is significantly influenced by fluorination.
Given these findings in related systems, it is plausible that this compound could exhibit complex solid-state behavior. The trifluoro-substitution pattern would significantly alter the electronic properties of the phenyl ring and introduce the possibility of various non-covalent interactions involving fluorine. This could lead to the formation of different polymorphs with distinct packing arrangements and hydrogen bonding networks compared to the non-fluorinated N-isopropylbenzamide. Furthermore, the potential for rotational disorder of the isopropyl group and orientational disorder of the trifluorophenyl ring could also be a feature of its crystal structures.
Detailed crystallographic data from related benzamide compounds are presented in the table below to illustrate the diversity in their solid-state structures.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| N-Isopropylbenzamide | Monoclinic | P2₁/c | 5.0581 (1) | 12.0142 (2) | 15.4090 (3) | 99.093 (1) | 4 | nih.gov |
| N-(1,3-Thiazol-2-yl)benzamide (Polymorph I) | Monoclinic | P2₁/c | 12.0142 (2) | 5.0581 (1) | 15.4090 (3) | 99.093 (1) | 4 | researchgate.net |
| N-(1,3-Thiazol-2-yl)benzamide (Polymorph II) | Monoclinic | C2/c | 15.9169 (5) | 10.0631 (4) | 12.5115 (5) | 97.7186 (14) | 8 | researchgate.net |
| N-(1,3-Thiazol-2-yl)benzamide (Polymorph III) | Monoclinic | Pc | 20.3396 (3) | 5.07500 (10) | 20.3274 (3) | 116.755 (2) | 8 | researchgate.net |
Theoretical and Computational Chemistry Studies on 2,3,4 Trifluoro N Isopropylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which together dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. For a molecule like 2,3,4-trifluoro-N-isopropylbenzamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), are employed to find the lowest energy conformation (ground state). mdpi.com
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data Based on Analogous Compounds) This table presents hypothetical, yet scientifically plausible, data based on DFT calculations performed on similar fluorinated benzamides. mdpi.com
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | 1.252 | |
| C-N (amide) | 1.361 | |
| C-C (aryl-carbonyl) | 1.503 | |
| C-F (avg.) | 1.355 | |
| N-C (isopropyl) | 1.468 | |
| Bond Angles (°) | ||
| O=C-N | 122.5 | |
| C(aryl)-C(carbonyl)-N | 117.8 | |
| C-N-C (isopropyl) | 123.1 | |
| Dihedral Angles (°) | ||
| C(aryl)-C(aryl)-C(carbonyl)-N | 155.0 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich trifluorinated benzene (B151609) ring, while the LUMO is likely concentrated around the carbonyl group and the aromatic ring, characteristic of benzamides. The electron-withdrawing fluorine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted benzamide (B126), potentially affecting the molecule's reactivity profile. Global reactivity descriptors, derived from HOMO and LUMO energies, quantify chemical potentials like electronegativity, hardness, and softness, providing a more detailed picture of reactivity.
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative Data) This table presents hypothetical, yet scientifically plausible, data based on DFT calculations performed on similar fluorinated benzamides. nih.gov
| Parameter | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | -7.25 |
| LUMO Energy | ELUMO | -0.98 |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 6.27 |
| Ionization Potential | I ≈ -EHOMO | 7.25 |
| Electron Affinity | A ≈ -ELUMO | 0.98 |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.115 |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 3.135 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative charge. researchgate.net Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov
In this compound, the MEP would show a strong negative potential (red) around the carbonyl oxygen atom, identifying it as the primary site for hydrogen bond acceptance. iucr.orgacs.org The highly electronegative fluorine atoms would also create regions of negative potential. nih.gov Conversely, the hydrogen atom on the amide nitrogen (N-H) would be a site of strong positive potential (blue), making it the primary hydrogen bond donor. The hydrogen atoms on the isopropyl group and the aromatic ring would show moderately positive potential. Such maps are invaluable for predicting non-covalent interactions that govern molecular recognition and crystal packing. researchgate.netnih.gov
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like the aryl-carbonyl and amide C-N bonds in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy as a function of bond rotation (dihedral angles) to identify the most stable conformers and the energy barriers between them.
For this molecule, a key analysis would be the rotation around the C(aryl)-C(carbonyl) bond. The planarity between the phenyl ring and the amide group is influenced by a balance between conjugative effects (favoring planarity) and steric hindrance from the ortho-fluorine atom and the bulky N-isopropyl group (disfavoring planarity). Studies on related N-alkylbenzamides confirm that steric clashes can force the amide group out of the plane of the aromatic ring. nih.gov A potential energy surface scan would reveal the energy cost of this rotation, identifying the lowest-energy conformer and transition states for interconversion.
Molecular Dynamics Simulations for Understanding Dynamic Behavior in Solution or Solid State
While quantum chemical calculations typically describe molecules in a static, isolated state (in vacuo), Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time in a realistic environment, such as in a solvent or a crystal lattice. rsc.orgmdpi.com MD simulations model the movements of atoms by applying classical mechanics, with forces calculated from a 'force field'. nih.gov
For this compound in a solvent like water or DMSO, MD simulations could reveal how solvent molecules arrange around it, the stability of intermolecular hydrogen bonds, and the dynamics of conformational changes. nih.govresearchgate.net Such simulations can calculate properties like radial distribution functions to show the probability of finding solvent molecules at a certain distance from the solute's functional groups. nih.gov In the solid state, MD can be used to understand crystal packing, lattice vibrations, and phase transitions. mdpi.com
Predictive Modeling of Spectroscopic Data and Reaction Pathways
Computational chemistry is a powerful tool for predicting spectroscopic data. After performing a DFT geometry optimization, a frequency calculation can predict the molecule's vibrational (infrared and Raman) spectra. mdpi.com The calculated frequencies and intensities can be compared with experimental data to confirm the structure and assign specific peaks to the vibrations of functional groups (e.g., C=O stretch, N-H bend, C-F stretches). Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared to experimental spectra for structural validation.
Furthermore, DFT can be used to model entire reaction pathways, for example, the hydrolysis of the amide bond. researchgate.netscholaris.ca By calculating the geometries and energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed. publish.csiro.auacs.org This allows for the determination of activation energy barriers, which indicate the reaction rate, and can clarify whether a proposed mechanism is energetically feasible. publish.csiro.au For instance, a study on a related benzamide investigated the mechanism of alkaline hydrolysis, identifying the rate-determining step and the role of water molecules in the process. researchgate.net
Crystal Structure Prediction (CSP) and Lattice Energy Landscapes
As of the latest available data, specific theoretical and computational studies focusing on the Crystal Structure Prediction (CSP) and the detailed exploration of the lattice energy landscape for this compound have not been reported in publicly accessible scientific literature. While the principles of CSP are well-established for organic molecules, their application to this particular compound is not documented.
Crystal Structure Prediction involves the generation of a multitude of potential crystal packing arrangements for a molecule, followed by an energetic ranking to identify the most thermodynamically stable structures. ucl.ac.uk This computational process aims to predict the experimentally observable polymorphs of a substance by exploring its lattice energy landscape. ucl.ac.uk The landscape itself is a map of potential crystal structures and their corresponding energies. osti.gov
The process typically begins with the gas-phase conformational analysis of the molecule to identify low-energy conformers. These conformers are then used in a search algorithm to generate thousands of possible crystal packing arrangements in common space groups. The lattice energy of these hypothetical structures is then calculated and minimized. ucl.ac.uk The final set of low-energy structures constitutes the lattice energy landscape, with the global minimum representing the most likely thermodynamically stable crystal structure. ucl.ac.uk
However, without specific CSP studies on this compound, it is not possible to provide detailed data on its predicted polymorphs, their relative stabilities, or the specific intermolecular interactions that would govern its crystal packing. Such a study would be necessary to generate a data table of predicted structures and their properties.
Reactivity and Mechanistic Investigations of 2,3,4 Trifluoro N Isopropylbenzamide
Reactions at the Amide Functionality
The amide bond is known for its considerable stability due to resonance, which delocalizes the nitrogen lone pair into the carbonyl group, rendering the carbonyl carbon less electrophilic. nih.gov Consequently, reactions targeting this functionality often require forcing conditions or specific activation strategies.
Direct nucleophilic acyl substitution on N,N-disubstituted benzamides is challenging but can be achieved under specific conditions. For instance, a method for the direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been developed using lithium diisopropylamide (LDA). nih.gov This transformation proceeds via a nucleophilic acyl substitution pathway. The reaction is initiated by a directed ortho-lithiation of the benzamide (B126) by LDA, which then promotes the deprotonation of the methyl sulfide. The resulting carbanion attacks the amide carbonyl, leading to a ketone intermediate after the elimination of the amide leaving group. nih.gov While this specific protocol has been demonstrated on tertiary benzamides, it illustrates a potential pathway for the functionalization of the carbonyl group in fluorinated benzamides like 2,3,4-trifluoro-N-isopropylbenzamide, where the fluorine atoms could further influence the initial ortho-lithiation step.
Table 1: Representative Nucleophilic Acyl Substitution of a Benzamide Derivative This table illustrates a reaction on a model N,N-dialkyl benzamide, as direct examples for this compound are not extensively documented.
| Reactant 1 | Reactant 2 | Promoter | Product Type | Ref. |
|---|---|---|---|---|
| N,N-Dialkyl Benzamide | Methyl Sulfide | LDA | α-Sulfenylated Ketone | nih.gov |
The nitrogen atom of a secondary amide, such as in this compound, can serve as a nucleophile for transformations like N-alkylation. Various sustainable methods have been developed for the N-alkylation of benzamides using alcohols as alkylating agents. researchgate.netresearchgate.net These reactions often employ transition metal catalysts, such as cobalt or palladium complexes, and proceed through a "borrowing hydrogen" mechanism. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction of the resulting iminium intermediate. researchgate.net Alternatively, base-mediated N-alkylation using alkyl halides is a common strategy. escholarship.org For example, potassium phosphate (B84403) (K3PO4) can facilitate the N-alkylation of primary and secondary amides with alkyl bromides or chlorides in good yields without the need for strong bases or metal catalysts, showcasing broad functional group tolerance. escholarship.org
Table 2: General Conditions for N-Alkylation of Benzamides This table summarizes common methods applicable to secondary benzamides.
| Alkylating Agent | Catalyst/Base | General Conditions | Product | Ref. |
|---|---|---|---|---|
| Alcohols | Co or Pd Nanocatalysts | Heat, Hydrogen auto-transfer | N-Alkylated Amide | researchgate.net |
| Alkyl Halides | K3PO4 | CH3CN, Phase-transfer catalyst | N-Alkylated Amide | escholarship.org |
| Secondary Alcohols | FeCl3·6H2O/Glycerol | 40 °C, under air | N-Alkylated Amide | researchgate.net |
Reactions of the Fluorinated Aromatic Ring
The three fluorine atoms on the benzene (B151609) ring of this compound render it highly electron-deficient. This electronic property deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) and facilitates metal-mediated C-H and C-F bond functionalization.
Polyfluorinated aromatic rings are highly susceptible to nucleophilic attack, a reaction that is difficult to achieve on standard benzene rings. core.ac.uk The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The strong inductive electron-withdrawing effect of the fluorine atoms stabilizes this negatively charged intermediate, thereby lowering the activation energy of the initial, typically rate-determining, nucleophilic attack. stackexchange.com
In this mechanism, the fluoride (B91410) ion is an excellent leaving group, a phenomenon known as the "element effect," where reactivity mirrors electronegativity (F > Cl > Br > I). stackexchange.comimperial.ac.uk Research on polyfluorinated benzamides has shown that they readily undergo SNAr reactions. For example, tetrafluorobenzamides react with primary amines to selectively substitute the fluorine atom at the 4-position (para to the amide group), yielding 2,3,5-trifluorobenzamides. usuhs.edu For this compound, the C4 position is para to the strongly activating amide directing group, making it a prime site for nucleophilic attack.
Table 3: Nucleophilic Aromatic Substitution on a Polyfluorinated Benzamide This table shows a representative SNAr reaction on a related compound, highlighting the typical regioselectivity.
| Substrate | Nucleophile | Position of Substitution | Product Type | Ref. |
|---|---|---|---|---|
| Tetrafluorobenzamide | Primary Amines | C4 (para to amide) | 4-Amino-2,3,5-trifluorobenzamide | usuhs.edu |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. researchgate.netyoutube.com While these reactions traditionally employ aryl chlorides, bromides, or iodides, the activation of C-F bonds is an area of growing interest. The C-F bond is the strongest carbon-halogen bond, making it challenging to activate. However, in highly electron-deficient systems, C-F bond activation becomes more feasible. Studies have shown that polyfluoronitrobenzene derivatives can undergo palladium-catalyzed Suzuki-Miyaura coupling via C-F bond arylation, typically occurring at the position ortho to the activating nitro group. researchgate.net Given that the N-isopropylamide group also activates the ortho (C2) and para (C4) positions, it is plausible that this compound could undergo similar cross-coupling reactions at one of its C-F bonds under specific catalytic conditions.
Table 4: Plausible Metal-Catalyzed Cross-Coupling at a C-F Bond This table outlines a potential cross-coupling reaction based on reactivity observed in similarly activated fluoroarenes.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Potential Reaction Site | Product Type | Ref. |
|---|---|---|---|---|---|
| This compound | Arylboronic Acid | Palladium Catalyst (e.g., Pd(OAc)2) + Ligand | C2-F or C4-F | Arylated Benzamide | researchgate.net |
The amide group is a well-established directing group for transition-metal-catalyzed C-H activation, typically favoring functionalization at the less sterically hindered ortho-position. rsc.org For this compound, this corresponds to the C-H bond at the C5 position. A notable example is the cobalt-catalyzed C-H activation and annulation of benzamides with alkynes to form isoquinolinone derivatives. nih.gov This reaction tolerates a wide range of functional groups on the benzamide, including electron-withdrawing substituents, and proceeds efficiently at the ortho C-H bond. nih.gov Similarly, rhodium(III)-catalyzed C-H olefination has been achieved on benzamides, again directed by the amide to the ortho C-H bond. nih.gov These methodologies provide a powerful strategy for elaborating the scaffold of this compound at the C5 position, which is otherwise unreactive in SNAr reactions.
Table 5: Amide-Directed C-H Activation/Annulation of Benzamides with Alkynes Data extracted from a study on cobalt-catalyzed reactions of various benzamides, demonstrating the viability of this transformation. nih.gov
| Benzamide Substrate | Alkyne | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Benzamide (general) | Fluoroalkylated Alkyne | Co(acac)2·2H2O | KOAc, AgNO3, TFE, 80 °C | Fluoroalkylated Isoquinolinone | Good to Excellent |
| p-CF3 Benzamide | 4-Chlorophenyl(trifluoromethyl)acetylene | Co(acac)2·2H2O | KOAc, AgNO3, TFE, 80 °C | Trifluoromethyl-substituted Isoquinolinone | 83% |
| m-Cl Benzamide | 4-Chlorophenyl(trifluoromethyl)acetylene | Co(acac)2·2H2O | KOAc, AgNO3, TFE, 80 °C | Chloro-substituted Isoquinolinone | 83% |
Reactivity of the Isopropyl Moiety
The reactivity of the N-isopropyl group is significantly modulated by the electronic properties of the 2,3,4-trifluorobenzoyl portion of the molecule. The three fluorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity. This inductive effect withdraws electron density from the amide functionality, which in turn can influence the adjacent isopropyl group. This electronic pull can slightly increase the acidity of the methine (tertiary C-H) and methyl (primary C-H) protons of the isopropyl group, making them more susceptible to abstraction by strong bases or radical species.
Potential reactions involving the isopropyl moiety are typically those characteristic of alkyl groups, though the specific conditions required may be influenced by the amide and the trifluorinated ring. These reactions can include:
Free-Radical Halogenation: Under UV light or with radical initiators, the tertiary C-H bond on the isopropyl group is the most likely site for halogenation (e.g., with N-bromosuccinimide). This is due to the greater stability of the resulting tertiary radical intermediate compared to a primary radical.
Oxidation: Strong oxidizing agents can potentially oxidize the isopropyl group. The tertiary C-H bond is the most susceptible to oxidation, which could, under harsh conditions, lead to the formation of a tertiary alcohol or cleavage of the C-N bond.
Deprotonation: While not as acidic as α-protons to a carbonyl group, the protons on the isopropyl group can be removed by very strong bases, such as organolithium reagents. The resulting carbanion could then participate in subsequent reactions. The electron-withdrawing nature of the trifluorophenyl group would make this deprotonation slightly more favorable than in a non-fluorinated analogue.
The following table summarizes the potential reactivity at the isopropyl moiety and the influence of the trifluorinated benzamide group.
| Reaction Type | Target Site on Isopropyl Group | Influencing Factors from Trifluorobenzamide | Expected Outcome |
| Free-Radical Halogenation | Tertiary C-H (methine) | Minor electronic destabilization of the radical intermediate due to inductive withdrawal. | Formation of a halogenated N-isopropylbenzamide. |
| Strong Oxidation | Tertiary C-H (methine) | Increased susceptibility due to electron withdrawal. | Potential formation of a tertiary alcohol or degradation products. |
| Deprotonation (with strong base) | Tertiary C-H (methine) | Increased acidity of the C-H bond. | Formation of a carbanion for further synthetic transformations. |
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies
Understanding the precise mechanism of reactions involving this compound, particularly those that involve the isopropyl group, can be achieved through a combination of kinetic studies and isotopic labeling. These techniques provide deep insights into the sequence of bond-breaking and bond-forming events that constitute a chemical transformation.
Kinetic Studies involve measuring the rate of a reaction and how it is affected by changes in the concentration of reactants. By determining the reaction order with respect to each reactant, a rate law can be established. This rate law provides crucial information about which molecules are involved in the rate-determining step (the slowest step) of the reaction. For instance, if a reaction involving the isopropyl group is found to be first-order in a particular reagent, it suggests that this reagent is involved in the rate-determining step.
Isotopic Labeling Studies are a powerful tool for pinpointing which bonds are broken or formed during the rate-determining step. This is accomplished by replacing an atom in the reactant with one of its heavier isotopes and observing the effect on the reaction rate. The most common approach for studying reactions at the isopropyl group would be to use deuterium (B1214612) (²H or D), a heavy isotope of hydrogen.
The Kinetic Isotope Effect (KIE) is the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). wikipedia.org
Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. pharmacy180.com For example, if the tertiary C-H bond of the isopropyl group is broken during the slowest step of a reaction, replacing this hydrogen with deuterium will result in a significantly slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and requires more energy to break. pharmacy180.com
Secondary KIE: A smaller KIE (kH/kD is slightly different from 1) can be observed when the isotopically labeled atom is not directly involved in bond breaking but is located near the reaction center. rsc.org This effect arises from changes in the vibrational environment of the C-H/C-D bond as the reaction proceeds from reactant to transition state.
By strategically placing deuterium labels on the isopropyl moiety of this compound, mechanistic pathways can be probed. For example, one could synthesize two labeled versions: one with deuterium at the methine position ([CH₃-CD-CH₃]) and another with deuterium on the methyl groups ([CD₃-CH-CD₃]).
The table below illustrates how KIE data could be interpreted for hypothetical reactions involving the isopropyl group.
| Labeled Position | Hypothetical Reaction | Observed KIE (kH/kD) | Mechanistic Interpretation |
| N-CH(D )(CH₃)₂ | Free-radical bromination | ~ 4-5 | The tertiary C-H bond is broken in the rate-determining step (primary KIE). pharmacy180.com |
| N-CH(CH₃)₂ | Hydrolysis of the amide | ~ 1 | The C-H bonds of the isopropyl group are not involved in the rate-determining step of hydrolysis. |
| N-CD (CH₃)₂ | Reaction where the methine carbon rehybridizes from sp³ to sp² in the transition state | ~ 1.1-1.2 | A small secondary KIE indicates a change in the hybridization state of the carbon atom in the rate-determining step. |
These studies, by providing detailed information about the transition state of the rate-determining step, are indispensable for the complete elucidation of reaction mechanisms. cdnsciencepub.com
Applications of 2,3,4 Trifluoro N Isopropylbenzamide in Advanced Chemical Disciplines Non Biological
Ligand Design and Coordination Chemistry in Catalysis
The amide functionality, particularly in conjunction with ortho-directing groups, is a well-established coordinating motif in transition metal catalysis. Benzamides, in general, are frequently employed as directing groups in reactions such as C-H activation. However, specific studies detailing the use of 2,3,4-trifluoro-N-isopropylbenzamide in ligand design are not presently available.
Development of Novel Ligands for Transition Metal Catalysis (e.g., Rh(III), Ir, Cu(I))
Application in Stereoselective Transformations for Synthesis of Complex Molecules
There is no available data or research indicating the use of this compound as a chiral ligand, auxiliary, or reactant in stereoselective transformations for the synthesis of complex molecules.
Catalytic Activity in Organic Transformations (e.g., C-H functionalization, hydrogenation)
While benzamides are a known class of directing groups for C-H functionalization reactions catalyzed by metals like rhodium and iridium, no studies were found that specifically investigate the catalytic activity or directing group ability of this compound in these transformations. researchgate.net Similarly, no information is available regarding its use in catalytic hydrogenation processes.
Integration into Materials Science and Supramolecular Assemblies
The formation of structured materials through non-covalent interactions is a significant area of materials science. Hydrogen bonding, a key interaction in forming supramolecular assemblies, is a potential capability of benzamide-containing molecules.
Design of Hydrogen-Bonded Organic Frameworks (HOFs) or Co-crystals
No published research could be located describing the use of this compound as a building block for the design or synthesis of hydrogen-bonded organic frameworks (HOFs) or co-crystals. The potential for this molecule to form predictable hydrogen-bonding synthons, which is crucial for creating crystalline co-crystals or porous HOFs, has not been explored in the available literature.
Role in Polymer Chemistry as Monomers or Modifiers
A search of the scientific literature did not yield any studies on the role of this compound in polymer chemistry, either as a monomer for polymerization or as a functional modifier to alter polymer properties.
Function as a Synthetic Intermediate for Structurally Complex Molecules
The chemical structure of this compound, featuring a reactive benzamide (B126) core and a uniquely substituted aromatic ring, makes it a valuable building block in organic synthesis for the construction of more complex molecules.
Building Block in Multi-step Organic Synthesis
While direct examples of multi-step syntheses employing this compound are not prevalent in the literature, the utility of similar fluorinated benzamides is well-documented. For instance, a structurally related compound, N-ethyl-5-fluoro-N-isopropylbenzamide, serves as a key intermediate in the synthesis of complex therapeutic agents. In these syntheses, the benzamide moiety can be modified or used as a scaffold to introduce other functional groups, demonstrating the potential of such compounds in multi-step reaction sequences. nih.gov
The synthesis of complex molecules often relies on the sequential addition of functionalities, and fluorinated building blocks like this compound can introduce the desired fluorine atoms early in a synthetic route. Flow chemistry processes, which are increasingly used for multi-step synthesis, can benefit from such well-defined intermediates to create complex products in a continuous and efficient manner. syrris.jp
Table 2: Illustrative Role of a Fluorinated Benzamide Derivative in Multi-step Synthesis
| Starting Material | Key Transformation | Resulting Complexity |
| N-ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | Coupling with a heterocyclic partner | Formation of a complex molecule with multiple chiral centers and heterocyclic rings. nih.gov |
| 2,3-Dichlorotrifluorotoluene | Multi-step conversion to 2-trifluoromethyl benzamide | Demonstrates a pathway to functionalized benzamides for further elaboration. researchgate.net |
Precursor for Heterocyclic Compound Synthesis
The benzamide functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. While specific examples starting from this compound are scarce, the general reactivity patterns of benzamides suggest its potential in this area. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sigmaaldrich.comresearchgate.net
The amide nitrogen and carbonyl carbon of the benzamide can participate in cyclization reactions to form rings. For example, benzamides can be precursors to quinazolinones, a class of heterocycles with diverse biological activities. The synthesis of such compounds often involves the reaction of a benzamide derivative with a suitable reagent that provides the remaining atoms for the new ring. researchgate.net The trifluorinated phenyl ring of this compound would be retained in the final heterocyclic product, thereby imparting the unique properties associated with fluorination.
Table 3: Potential Heterocyclic Scaffolds Derivable from a 2,3,4-Trifluorobenzamide (B1330680) Precursor
| Heterocyclic Class | General Synthetic Approach | Potential Impact of Trifluoro-Substituents |
| Quinazolinones | Cyclocondensation with a source of a one-carbon unit (e.g., an ortho-amino benzoic acid derivative). | Modified pharmacological or material properties due to the electron-withdrawing nature of the fluorinated ring. |
| Benzimidazoles | Reaction with an ortho-phenylenediamine derivative. | Enhanced stability and altered electronic properties of the resulting heterocyclic system. |
| 1,3,4-Oxadiazoles | Conversion of the amide to a hydrazide followed by cyclization. | The fluorinated ring can influence the reactivity and properties of the final oxadiazole. |
Future Research Directions and Emerging Paradigms for 2,3,4 Trifluoro N Isopropylbenzamide
Exploration of Sustainable and Green Chemistry Approaches for its Synthesis
The synthesis of amides is a cornerstone of the pharmaceutical and chemical industries, and the focus on environmentally benign methods is increasingly paramount. mdpi.comunimi.it Future research on 2,3,4-trifluoro-N-isopropylbenzamide will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. mdpi.com
Key green chemistry strategies applicable to the synthesis of N-alkylbenzamides like this compound include:
Use of Benign Solvents: A significant advancement is the substitution of traditional organic solvents with water. Research has demonstrated the successful synthesis of N-alkylbenzamides in water, often with the aid of a surfactant, providing a much greener and safer alternative. rsc.org
Catalytic Methods: Developing highly efficient catalytic systems is crucial. This includes biocatalysis, which employs enzymes like lipases or amidases to facilitate amide bond formation under mild conditions with high selectivity. numberanalytics.com Transition metal catalysis and organocatalysis also offer pathways to milder reaction conditions and improved efficiency. numberanalytics.com
Energy-Efficient Synthesis: Microwave-assisted organic synthesis represents a major step forward in green chemistry. mdpi.comnih.gov This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification processes, making it an ecologically and economically attractive method. mdpi.comnih.gov
Atom Economy and Waste Minimization: The principle of atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product, will guide the development of new synthetic routes. unimi.itnumberanalytics.com One-pot reactions, where multiple synthetic steps are performed in a single reactor, are particularly effective in reducing waste by avoiding intermediate purification steps. nih.gov Solvent-free synthesis, such as mechanochemical methods that use mechanical force to drive reactions, also represents a frontier in waste reduction. mdpi.comnumberanalytics.com
| Green Chemistry Approach | Description | Potential Benefit for Synthesis |
| Aqueous Synthesis | Using water as the reaction solvent, potentially with a surfactant to aid solubility. rsc.org | Reduces reliance on volatile and hazardous organic solvents. |
| Biocatalysis | Employing enzymes (e.g., lipases, amidases) to catalyze amide bond formation. numberanalytics.com | High selectivity, mild reaction conditions, and environmentally friendly. |
| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source to accelerate the reaction. mdpi.comnih.gov | Drastically reduced reaction times, higher yields, and energy efficiency. mdpi.com |
| One-Pot Reactions | Combining multiple reaction steps in a single vessel without isolating intermediates. nih.gov | Minimizes solvent usage for purification and reduces overall waste. |
| Solvent-Free Methods | Conducting reactions in the absence of a solvent, for example, through mechanochemistry. numberanalytics.com | Eliminates solvent-related pollution and hazards. |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by transforming it from a trial-and-error process to a predictive science. nih.govrjptonline.org For this compound, these technologies offer powerful tools for optimizing its synthesis and designing novel derivatives with tailored properties.
Machine learning models are increasingly capable of predicting the outcomes of chemical reactions with high accuracy. nih.gov By training on large datasets of known reactions, these models can predict reaction yields, identify optimal catalysts and reagents, and suggest reaction conditions for new transformations. aiche.orgbeilstein-journals.org For the synthesis of this compound, an ML model could accelerate process development by predicting the most efficient coupling agents and solvent systems, thereby reducing the need for extensive experimental screening. aiche.org The integration of both successful and unsuccessful reaction data is critical for building unbiased and accurate predictive models. aiche.org
Beyond reaction optimization, ML is a powerful engine for molecular design. arxiv.org Algorithms can explore vast chemical spaces to identify new molecules with desired properties. For instance, an ML model could be used to design derivatives of this compound with enhanced biological activity or specific physical properties by correlating molecular structure with function. arxiv.orgeurekalert.org This approach is particularly valuable in the context of fluorinated compounds, where ML can predict complex properties like C-F bond dissociation energies, aiding in the design of molecules with specific reactivity or stability. chemrxiv.orgmorressier.com
| AI/ML Application | Description | Relevance to this compound |
| Reaction Outcome Prediction | ML models trained on reaction databases predict the yield and success rate of chemical reactions. nih.govaiche.org | Accelerates optimization of synthesis by predicting high-yield conditions, reducing experimental effort. rjptonline.org |
| Reaction Condition Recommendation | Deep learning models suggest suitable catalysts, solvents, and reagents for a given transformation. beilstein-journals.org | Provides initial guidance for selecting optimal conditions for amide bond formation. |
| Rational Compound Design | ML algorithms design novel molecules with targeted properties based on structure-property relationships. arxiv.org | Enables the design of new derivatives with improved efficacy or specific physical characteristics. |
| Property Prediction | Models predict key chemical or physical properties, such as the reactivity of fluorinated compounds. chemrxiv.orgrsc.org | Facilitates the design of molecules with desired stability, reactivity, or environmental impact. morressier.com |
Development of Advanced Analytical Techniques for In-situ Reaction Monitoring
A thorough understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is essential for safe and efficient process scale-up. mt.com Advanced analytical techniques that allow for real-time, in-situ monitoring are critical for gaining this deep process understanding. For the synthesis of this compound, which often involves reactive intermediates like acid chlorides, such technologies are invaluable. mt.com
In-situ Fourier Transform Infrared (FTIR) spectroscopy, particularly using technologies like ReactIR™, is a powerful tool for this purpose. mt.com By inserting a robust probe directly into the reaction vessel, chemists can continuously track the concentration of reactants, products, and key intermediates throughout the process. This provides a detailed profile of the reaction, allowing for the observation of:
Reaction Initiation and Endpoint: Precisely determine when a reaction begins and when it has reached completion. mt.com
Intermediate Formation and Consumption: Directly observe the formation and subsequent consumption of highly reactive intermediates, which is often difficult with traditional offline analysis. mt.com
This level of real-time process control allows for faster and safer process development, improved yield and selectivity, and eliminates the need to develop offline assays for unstable intermediates. mt.com
| Analytical Technique | Principle | Application in Synthesis Monitoring |
| In-situ FTIR (e.g., ReactIR™) | A probe immersed in the reaction mixture continuously collects infrared spectra. | Tracks the real-time concentration of reactants, products, and intermediates. mt.com |
| Real-time Monitoring | Provides immediate feedback on reaction progression and the stability of intermediates. | Enables precise control over reagent addition and reaction timing, improving safety and yield. mt.com |
| Kinetic Analysis | The concentration profiles of each species are used to determine reaction rates. | Helps to understand the reaction mechanism and optimize process parameters for efficiency. mt.com |
Potential Role in Emerging Technologies Beyond Conventional Chemical Applications
The unique properties conferred by fluorine atoms—such as high electronegativity, hydrophobicity, and the ability to form strong bonds with carbon—position fluorinated compounds for a wide range of advanced applications. rsc.org The specific structure of this compound, combining a trifluorinated aromatic ring with an amide linkage, opens up intriguing possibilities in several emerging technological fields.
Cryo-Protection in Electron Microscopy (Cryo-EM): Fluorinated surfactants and detergents have been shown to be highly effective in cryo-EM sample preparation. moleculardimensions.commoleculardimensions.com They can improve the distribution of protein particles in the vitreous ice and aid in the vitrification process, which is critical for obtaining high-resolution structures. moleculardimensions.comnih.gov While not a traditional surfactant, the amphiphilic nature of this compound, with its hydrophobic fluorinated ring and more polar amide group, suggests its potential could be explored as an additive to stabilize membrane proteins or improve sample quality in cryo-EM. moleculardimensions.comnih.gov
Specialized Solvents and Ionic Liquids: The demand for solvents with tailored properties is growing. Fluorinated compounds are key components in the design of ionic liquids used for specific separation tasks, such as the reclamation of fluorinated refrigerants. bohrium.com The physicochemical properties of this compound could make it a candidate for use as a specialized solvent or as a building block for novel ionic liquids with unique solvating capabilities.
Sensor Technology: The trifluorophenyl group can act as a sensitive 19F NMR probe. The chemical shift of the fluorine atoms is highly sensitive to the local chemical environment, a principle that has been used to design probes for studying protein conformations. nih.gov This suggests that this compound or its derivatives could be developed as fluorogenic probes or sensors, where a change in the environment (e.g., binding to a target molecule) would trigger a detectable change in fluorescence or an NMR signal. acs.org
| Emerging Technology | Potential Role of this compound | Underlying Properties |
| Cryo-Electron Microscopy (Cryo-EM) | Additive to improve sample vitrification and particle distribution. moleculardimensions.comnih.govescholarship.org | Amphiphilic character, high hydrophobicity of the fluorinated tail. moleculardimensions.com |
| Specialized Solvents | Component or building block for designer solvents or ionic liquids for specific separation processes. bohrium.com | Unique polarity, hydrophobicity, and intermolecular interactions due to fluorine atoms. |
| Sensor Technology | Core structure for developing 19F NMR or fluorogenic probes for chemical or biological sensing. nih.govacs.org | Environmental sensitivity of the 19F NMR signal; potential for fluorogenic properties. |
| Advanced Materials | Monomer or additive for creating specialized polymers with high thermal stability and chemical resistance. | Strong C-F bonds, unique electronic properties of the trifluorinated ring. |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
